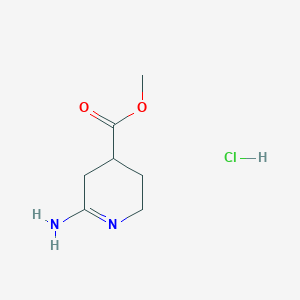

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride

Description

Historical Context and Evolution of Tetrahydropyridine-Based Pharmacophores

The tetrahydropyridine scaffold has been a cornerstone of medicinal chemistry since the mid-20th century, with early interest driven by its presence in natural alkaloids such as lobeline and its derivatives. The discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the 1980s marked a turning point, as its neurotoxic metabolite MPP+ provided critical insights into Parkinson’s disease pathophysiology. This spurred efforts to develop THP analogs with tailored pharmacological profiles, emphasizing substitutions at positions 4 and 6 to modulate bioactivity.

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride exemplifies modern strategies to functionalize THP cores. Its design leverages the electron-rich nitrogen atom for hydrogen bonding and dipole interactions with biological targets, a feature common to 75% of FDA-approved small-molecule drugs containing nitrogen heterocycles. The compound’s ester group enhances metabolic stability compared to free carboxylic acids, while the amino substituent enables further derivatization via amidation or Schiff base formation.

Positional Isomerism and Stereochemical Significance in Substituted Tetrahydropyridines

Positional isomerism in THP derivatives profoundly influences their physicochemical and biological properties. The parent THP exists in three isomeric forms—1,2,3,4-THP, 1,2,3,6-THP, and 1,2,5,6-THP—each differing in double-bond placement. Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride belongs to the 2,3,4,5-THP subclass, where saturation at positions 2–5 creates a rigid chair-like conformation that stabilizes axial substituents.

The stereochemical arrangement of the amino and ester groups in this compound is critical. Molecular modeling studies suggest that the equatorial orientation of the methyl ester at position 4 minimizes steric hindrance with the amino group at position 6, favoring interactions with enzymatic active sites. Synthetic routes to such derivatives often employ stereoselective domino reactions, as demonstrated in the Knoevenagel-Michael-Mannich cascade reported by recent studies (Table 1).

Table 1: Key Synthetic Approaches for Functionalized Tetrahydropyridines

The compound’s hydrochloride salt further stabilizes the protonated amine, enhancing crystallinity and facilitating purification. X-ray diffraction analyses of analogous THP derivatives reveal that such salts often form hydrogen-bonded networks, which may influence solubility and bioavailability.

Recent advances in multicomponent reactions (MCRs) have enabled the efficient synthesis of polysubstituted THPs. For example, reacting aldehydes, cyanoacetic acid derivatives, and ammonium acetate in methanol yields 1,4,5,6-tetrahydropyridines with up to three stereogenic centers. These methods highlight the growing precision in controlling substituent placement and stereochemistry, critical for optimizing the pharmacodynamic profile of THP-based therapeutics.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h5H,2-4H2,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKKXIIHBTZJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN=C(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Biology: It is utilized in biological studies to investigate cellular processes and interactions. Medicine: Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Tetrahydropyridine Family

The tetrahydropyridine scaffold is a common motif in bioactive molecules. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

Positional Isomerism : The substitution pattern on the tetrahydropyridine ring critically influences biological activity. For instance:

- The 4-carboxylate group in the target compound contrasts with the 3-carboxylic acid derivative (Table 1), which may alter binding affinity to enzymatic targets or receptors.

- MPTP’s 4-phenyl group confers neurotoxicity via mitochondrial disruption, absent in the target compound .

Functional Group Impact: The 6-amino group is conserved in the target compound and its 3-carboxylic acid analogue (), suggesting a role in hydrogen bonding or charge interactions. Anti-inflammatory derivatives (e.g., Compounds A–C) share a pyridine scaffold but lack the tetrahydropyridine saturation, highlighting the importance of ring saturation in modulating activity .

Pharmacological and Toxicological Contrasts

Anti-Inflammatory Potential

- The target compound’s scaffold aligns with 6-aminopyridin-3-ol derivatives (), which inhibit TNF-α-induced monocyte adhesion to colonic epithelial cells—a key mechanism in inflammatory bowel disease (IBD).

Neuroactivity and Toxicity

- MPTP, a tetrahydropyridine derivative, is a potent neurotoxin that induces Parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra . In contrast, the target compound lacks the 4-phenyl and 1-methyl groups linked to MPTP’s toxicity, implying a safer profile for research use.

Commercial and Research Utility

Table 2: Commercial Availability and Pricing

- The target compound is priced as a specialty chemical, reflecting its niche application in early-stage drug discovery.

Biological Activity

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride (CAS Number: 945892-90-0) is a chemical compound with significant potential in medicinal chemistry. It is a derivative of tetrahydropyridine and is notable for its diverse biological activities, making it a subject of interest in various research fields.

Chemical Structure and Properties

The molecular formula of Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride is . Its structural uniqueness allows it to act as a precursor in the synthesis of various heterocyclic compounds. The compound features a tetrahydropyridine core which is essential for its biological interactions.

Antimicrobial Activity

Research has indicated that Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride exhibits notable antimicrobial properties . In vitro studies have shown that derivatives of this compound can inhibit the growth of several bacterial strains. The presence of the amino group enhances its interaction with microbial targets, potentially disrupting cellular functions.

| Compound | Target Organism | Activity |

|---|---|---|

| Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride | E. coli | Moderate Inhibition |

| Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride | S. aureus | Significant Inhibition |

Antiparasitic Activity

In studies focusing on antiparasitic effects, this compound has shown promise against Plasmodium species. The compound's structure allows it to interact with specific enzymes involved in the parasite's metabolism. For instance, modifications to the tetrahydropyridine structure have resulted in improved efficacy against Plasmodium falciparum, the causative agent of malaria.

Case Studies

-

Study on Antimalarial Activity :

- A study evaluated various analogs of tetrahydropyridine derivatives for their antimalarial activity. Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride was among those tested and exhibited a reduction in parasitemia in P. berghei mouse models by approximately 30% at doses of 40 mg/kg .

- Antimicrobial Evaluation :

The biological activity of Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within pathogens.

- Membrane Disruption : Its structural properties could lead to disruption of microbial membranes.

Q & A

Basic: What are the recommended synthetic routes for Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride?

Methodological Answer:

A common approach involves cyclization and subsequent salt formation. For example, similar tetrahydropyridine derivatives are synthesized via Boc-protected intermediates. In one protocol (analogous to ), a Boc-protected precursor (e.g., 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine) is treated with concentrated HCl in methanol to remove the Boc group and form the hydrochloride salt. Key steps include:

- Cyclization: Use of methanol as a solvent and HCl as a proton source.

- Deprotection: Stirring at room temperature for 1 hour to ensure complete Boc removal.

- Purification: Isolation via rotary evaporation and recrystallization from ethanol/HCl .

Advanced: How can regioselectivity challenges in the cyclization step be addressed during synthesis?

Methodological Answer:

Regioselectivity in cyclization (e.g., preferential formation of the 4-carboxylate isomer) can be controlled by:

- Solvent Polarity: Methanol or ethanol promotes polar transition states, favoring carboxylate formation.

- Catalytic Additives: Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates.

- Temperature Gradients: Slow addition of reagents at 0–5°C to minimize side reactions.

Refer to analogous protocols for tetrahydrothieno[2,3-c]pyridine derivatives, where reaction conditions were optimized to achieve >90% regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the tetrahydropyridine ring structure and carboxylate position (e.g., δ ~3.5–4.5 ppm for methyl ester protons).

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H⁺] for C₈H₁₅ClN₂O₂).

- X-ray Crystallography: Resolve structural ambiguities (see for similar compounds) .

- HPLC-Purity Analysis: Use reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Impurity Profiles: Trace intermediates (e.g., unreacted Boc precursors) can skew bioactivity. Use LC-MS to quantify impurities (≤0.1% threshold recommended) .

- Solvent Effects: Activity in DMSO vs. aqueous buffers may alter compound aggregation. Validate solubility via dynamic light scattering.

- Structural Analogues: Compare with derivatives like 6-amino-2,4,5-trimethylpyridin-3-ols ( ), where minor structural changes significantly impact activity .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Storage: Store at –20°C in airtight, light-resistant containers under nitrogen.

- Stability: Hydrochloride salts are hygroscopic; monitor via Karl Fischer titration.

- Decomposition Signs: Discoloration (yellowing) indicates oxidation; repurify via recrystallization .

Advanced: How to design experiments to assess its potential neurotoxicity (e.g., dopaminergic effects)?

Methodological Answer:

- In Vitro Models: Use SH-SY5Y neuronal cells to measure mitochondrial toxicity (MTT assay) and reactive oxygen species (ROS) generation.

- Comparative Studies: Reference MPTP-induced parkinsonism models ( ), where structural similarities to MPTP (a neurotoxin) suggest possible dopaminergic neuron susceptibility.

- Mechanistic Probes: Assess inhibition of mitochondrial Complex I via oxygen consumption rate (OCR) assays .

Basic: How to validate its role in enzyme inhibition (e.g., β-galactosidase)?

Methodological Answer:

- Kinetic Assays: Use p-nitrophenolate assays ( ) to measure IC₅₀ values.

- Structural Modifications: Introduce hydrophobic moieties in β-position (e.g., propyl groups) to enhance inhibitory activity, as seen in β-galactosidase inhibitors .

- Control Experiments: Compare with known inhibitors (e.g., isopropylarticaine hydrochloride) to benchmark potency .

Advanced: What computational strategies predict its binding affinity to target proteins?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina with crystal structures of target enzymes (e.g., β-galactosidase PDB: 1JYN).

- MD Simulations: Run 100-ns trajectories to assess stability of ligand-enzyme complexes.

- QSAR Models: Corrogate with antiangiogenic pyridinol derivatives ( ) to identify critical substituents .

Basic: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

- Scale-Up Adjustments: Replace batch stirring with continuous flow reactors to improve mixing.

- Byproduct Mitigation: Optimize HCl stoichiometry to prevent over-acidification (common in hydrochloride salt formation).

- Catalyst Recycling: Use immobilized Lewis acids (e.g., silica-supported ZnCl₂) to enhance recyclability .

Advanced: What strategies differentiate its pharmacological effects from structurally related compounds?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.